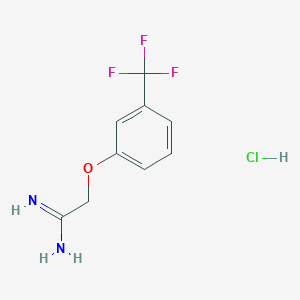

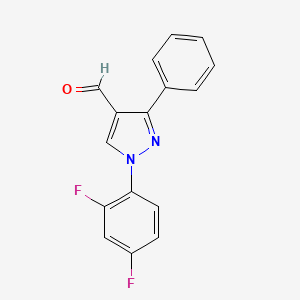

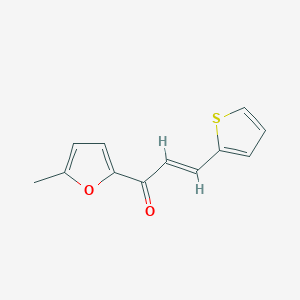

![molecular formula C23H28N4O2 B6341681 tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate CAS No. 1184981-44-9](/img/structure/B6341681.png)

tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate has been used in various research studies to investigate its biochemical and physiological activities. In particular, it has been used to study the effects of the compound on the central nervous system, cardiovascular system, and gastrointestinal system. It has also been used to investigate the effects of the compound on the metabolism of various drugs.

Wirkmechanismus

Target of Action

The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, which is essential for maintaining the integrity and fluidity of fungal cell membranes .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . .

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate in lab experiments is that it is relatively easy to synthesize and is cost-effective. Additionally, it is a highly stable compound, which means that it can be stored for long periods of time without degradation. However, one of the main limitations of using this compound in lab experiments is that it can be toxic if ingested or inhaled in large amounts.

Zukünftige Richtungen

The future directions for tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate are numerous. One of the main areas of research is to further investigate the biochemical and physiological effects of the compound. Additionally, research is being conducted to further investigate the mechanism of action of the compound and to develop new and more effective methods of synthesizing the compound. Finally, research is being conducted to investigate the potential therapeutic applications of the compound, such as in the treatment of certain types of cancer and inflammatory diseases.

Synthesemethoden

Tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate is synthesized using a method known as the Biginelli reaction. This reaction involves the condensation of aldehyde, urea, and acid in the presence of an acid catalyst. This reaction produces a dihydropyrimidinone intermediate which is then reacted with an alkylating agent to produce this compound. The Biginelli reaction is a simple, efficient, and cost-effective way to synthesize this compound.

Biochemische Analyse

Biochemical Properties

tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate: plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with Sterol 14-alpha demethylase (CYP51) , an enzyme crucial for ergosterol biosynthesis in fungal cells . By inhibiting this enzyme, the compound disrupts the formation of ergosterol, a vital component of fungal cell membranes, leading to antifungal effects. Additionally, molecular docking studies have indicated that this compound can bind to various protein targets, suggesting its potential as a multi-target therapeutic agent .

Cellular Effects

The effects of This compound on cellular processes are profound. It has been observed to inhibit the growth and proliferation of various fungal strains, including drug-resistant Candida species . This inhibition is primarily due to its impact on cell signaling pathways and gene expression related to ergosterol biosynthesis. Furthermore, the compound has shown potential anticancer activity by inducing apoptosis in cancer cells, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. The compound binds to the active site of Sterol 14-alpha demethylase (CYP51) , inhibiting its activity and preventing ergosterol synthesis . This inhibition leads to the accumulation of toxic sterol intermediates, which disrupts cell membrane integrity and function. Additionally, the compound’s interaction with other protein targets suggests potential enzyme inhibition or activation, contributing to its broad-spectrum biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained antifungal and anticancer activities, indicating its potential for prolonged therapeutic use. Further in vitro and in vivo studies are needed to fully elucidate its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower dosages, the compound exhibits potent antifungal and anticancer activities with minimal toxicity . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily through its interaction with enzymes such as Sterol 14-alpha demethylase (CYP51) . The compound’s inhibition of this enzyme disrupts ergosterol biosynthesis, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound may interact with other metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins . The compound has been shown to accumulate in fungal cells, particularly in the cell membrane, where it exerts its antifungal effects . In mammalian cells, the compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound predominantly localizes to the cell membrane in fungal cells, where it inhibits Sterol 14-alpha demethylase (CYP51) and disrupts ergosterol biosynthesis . In mammalian cells, the compound may localize to various subcellular compartments, including the cytoplasm and nucleus, where it can interact with different protein targets and influence cellular processes .

Eigenschaften

IUPAC Name |

tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)26-14-13-25(20(17-26)18-9-5-4-6-10-18)16-19-15-24-21-11-7-8-12-27(19)21/h4-12,15,20H,13-14,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMXTPYYDXANRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC3=CN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

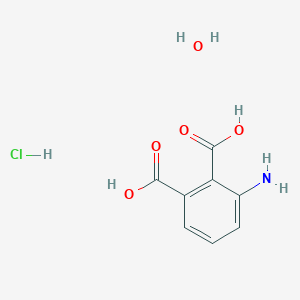

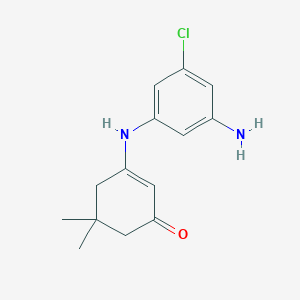

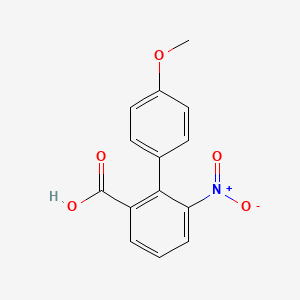

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)